Cas no 71172-50-4 (3-[(benzylmethylamino)methyl]-2-norbornanone)

3-[(benzylmethylamino)methyl]-2-norbornanone structure
71172-50-4 structure
Product Name:3-[(benzylmethylamino)methyl]-2-norbornanone
CAS No:71172-50-4
MF:C16H21NO
MW:243.344044446945
CID:862733
PubChem ID:257724
Update Time:2025-04-19

3-[(benzylmethylamino)methyl]-2-norbornanone Chemical and Physical Properties

Names and Identifiers

    • 3-[(benzylmethylamino)methyl]-2-norbornanone
    • (+/-)-3-(3-octadecylureido)-2-ethoxy-1-propanol phosphocholine
    • (+/-)-3-(N-Benzyl-N-methylamino)methylbicyclo[2.2.1]heptan-2-one
    • 3,5-Dioxa-9,11-diaza-4-phosphanonacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)-
    • AC1L9QFM
    • CHEMBL28671
    • CP-65
    • rac-3-Octadecanureido-2-ethoxypropyl phosphocholine
    • Ureido-phosphoether lipid analog
    • AKOS024323247
    • DTXSID40991488
    • 3-(N-Benzyl-N-Methylaminomethyl)-2-Norbornanone
    • SCHEMBL6710847
    • 71172-50-4
    • NSC-86163
    • NSC86163
    • 3-{[benzyl(methyl)amino]methyl}bicyclo[2.2.1]heptan-2-one
    • Inchi: 1S/C16H21NO/c1-17(10-12-5-3-2-4-6-12)11-15-13-7-8-14(9-13)16(15)18/h2-6,13-15H,7-11H2,1H3
    • InChI Key: BWUZBNNHJQRYEW-UHFFFAOYSA-N
    • SMILES: O=C1C(CN(C)CC2C=CC=CC=2)C2CCC1C2

Computed Properties

  • Exact Mass: 243.16243
  • Monoisotopic Mass: 243.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 29.1
  • LogP: 2.73360
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